REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[C:19]([CH3:20])=[CH:18][C:17](Br)=[CH:16][N:15]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].P([O-])([O-])([O-])=O.[K+].[K+].[K+].[CH:30](B1OC(C)(C)C(C)(C)O1)=[CH2:31].C1(C)C=CC=CC=1>C1CCC(P(C2CCCCC2)C2CCCCC2)CC1.C1CCC(P(C2CCCCC2)C2CCCCC2)CC1.[Cl-].[Cl-].[Pd+2].O>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[C:19]([CH3:20])=[CH:18][C:17]([CH:30]=[CH2:31])=[CH:16][N:15]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2.3.4,7.8.9.10.11|
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Name
|
|
Quantity
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11 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(=O)N1CCN(CC1)C1=NC=C(C=C1C)Br
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Name
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tripotassium phosphate
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Quantity
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13 g
|
Type
|
reactant
|
Smiles
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P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
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Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
C(=C)B1OC(C)(C)C(C)(C)O1
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Name
|
|
Quantity
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1 g
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Type
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catalyst
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Smiles
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C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[Cl-].[Cl-].[Pd+2]
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 8 hr
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Duration
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8 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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EXTRACTION
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Details
|
the mixture was extracted with ethyl acetate
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Type
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WASH
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Details
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The organic layer was washed with saturated brine
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Type
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CUSTOM
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Details
|
the solvent was evaporated
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Type
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CUSTOM
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Details
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The residue was purified by column chromatography (hexane:ethyl acetate)
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Name
|
|
Type
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product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=NC=C(C=C1C)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |